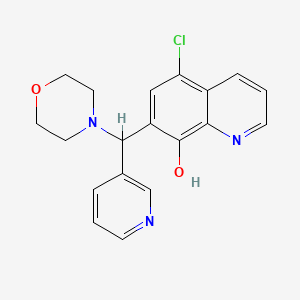![molecular formula C7H11N3O B2566756 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide CAS No. 1804130-03-7](/img/structure/B2566756.png)
2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Regulation and Ethylene Inhibition
Research on 1-methylcyclopropene (1-MCP), a compound known for its ethylene inhibition properties, demonstrates significant advancements in understanding plant physiology and improving postharvest management of fruits and vegetables. 1-MCP has been shown to effectively delay ripening and senescence in various crops, highlighting its potential in agricultural biotechnology (Blankenship & Dole, 2003; Watkins, 2006).
NMDA Receptor Modulation
GLYX-13, an N-methyl-D-aspartate receptor (NMDAR) glycine-site functional partial agonist, illustrates the therapeutic potential of targeting specific receptor sites for cognitive enhancement and depression treatment without the side effects associated with NMDAR antagonists. This approach underscores the importance of precise molecular targeting in drug development (Moskal et al., 2014).
Biochemical and Environmental Applications
The study of glycine betaine's role beyond an osmolyte to a regulator in cellular metabolism in various organisms emphasizes the multifaceted roles of biochemical compounds in life sciences. This kind of research can inform both basic biological understanding and applications in stress resistance and metabolic engineering (Figueroa-Soto & Valenzuela-Soto, 2018).
Antimicrobial Agents and Health Effects
Investigations into compounds like p-Cymene, derived from monoterpenes and found in numerous plants, highlight the ongoing search for new antimicrobial agents due to rising antibiotic resistance. Such studies are critical for developing novel therapeutic agents and understanding their mechanisms of action (Marchese et al., 2017).
Properties
IUPAC Name |
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-3-6(11)10-5-7(4-9)1-2-7/h1-3,5,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZRANRNDXGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
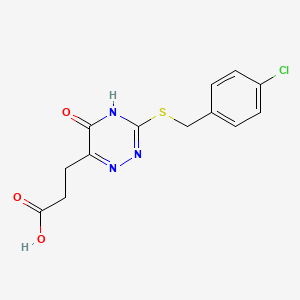
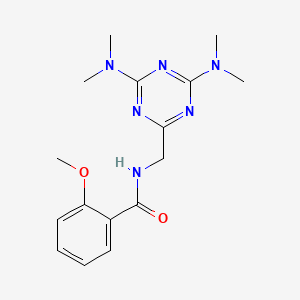
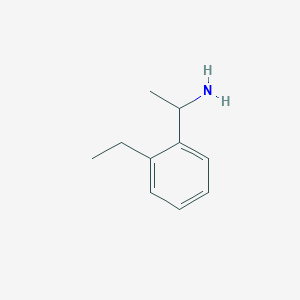
![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2566678.png)

![ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
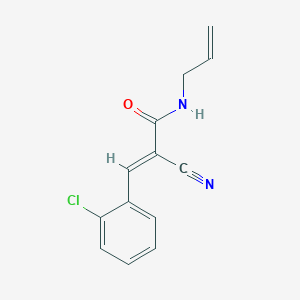
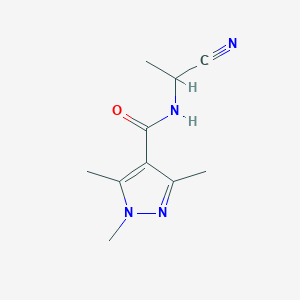
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2566685.png)
![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)


